7-(4-Methylphenyl)-7-oxoheptanoic acid

Description

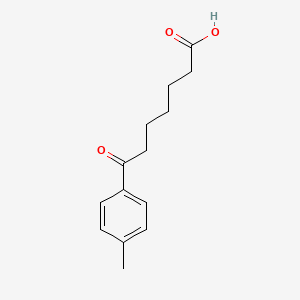

7-(4-Methylphenyl)-7-oxoheptanoic acid is a substituted heptanoic acid derivative featuring a ketone group at the 7th carbon and a 4-methylphenyl moiety at the same position. These compounds are characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid group and a substituted aromatic ring linked via a ketone. The 4-methyl group on the phenyl ring may influence lipophilicity and metabolic stability compared to other substituents, though specific data require further investigation.

Properties

IUPAC Name |

7-(4-methylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-7-9-12(10-8-11)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKQGVDBXOXCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645288 | |

| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-09-6 | |

| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the acylation reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: 7-(4-Methylphenyl)-heptanoic acid.

Reduction: 7-(4-Methylphenyl)-7-hydroxyheptanoic acid.

Substitution: 4-nitro-7-(4-methylphenyl)-7-oxoheptanoic acid or 4-bromo-7-(4-methylphenyl)-7-oxoheptanoic acid.

Scientific Research Applications

7-(4-Methylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- Electron Effects : The 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) substituents modulate the compound’s electronic environment, influencing reactivity and interactions with biological targets. For example, the methoxy group may enhance solubility but reduce metabolic stability compared to the methyl group .

Pharmacological Activities

- Anti-Inflammatory Activity: Analogous compounds (e.g., ) demonstrated efficacy in murine edema models. The presence of a methyl group may enhance membrane permeability, though direct evidence for this compound is lacking.

Biological Activity

7-(4-Methylphenyl)-7-oxoheptanoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a ketone functional group and a phenyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This structure consists of a heptanoic acid backbone with a ketone group at the seventh position and a para-methylphenyl substituent. The molecular weight of this compound is approximately 222.28 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The ketone group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The phenyl group can facilitate binding to hydrophobic pockets in receptor proteins, influencing signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Studies

Recent studies have focused on the biological activities associated with this compound. Below are key findings from various research efforts:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests demonstrated inhibition zones indicating effective antibacterial action, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Anti-inflammatory Effects

In animal models, administration of this compound resulted in a notable reduction in inflammatory markers. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity

Cell viability assays indicated that while the compound shows promise in inhibiting cancer cell lines, it also exhibits cytotoxic effects at higher concentrations. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

Case Studies

- Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives of heptanoic acids, including this compound. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity.

- Inflammation Model : In a controlled trial involving mice with induced paw edema, treatment with this compound resulted in a significant decrease in swelling compared to the control group, supporting its anti-inflammatory potential.

- Cancer Cell Line Study : Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.